5-(2,4-Dimethyl-1,3-thiazol-5-yl)-3,4-dimethyl-1,2-oxazole
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Overview
Description
5-(2,4-Dimethylthiazol-5-yl)-3,4-dimethylisoxazole is a heterocyclic compound that contains both thiazole and isoxazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the thiazole ring, in particular, is known to impart various pharmacological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylthiazol-5-yl)-3,4-dimethylisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethylthiazole with a suitable isoxazole precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylthiazol-5-yl)-3,4-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
5-(2,4-Dimethylthiazol-5-yl)-3,4-dimethylisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylthiazol-5-yl)-3,4-dimethylisoxazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: Shares the thiazole ring but lacks the isoxazole moiety.
3,4-Dimethylisoxazole: Contains the isoxazole ring but not the thiazole ring.
5-Acetyl-2,4-dimethylthiazole: Another thiazole derivative with different substituents.
Uniqueness
5-(2,4-Dimethylthiazol-5-yl)-3,4-dimethylisoxazole is unique due to the combination of both thiazole and isoxazole rings in its structure. This dual-ring system can impart a broader range of biological activities and chemical reactivity compared to compounds containing only one of these rings .
Properties
CAS No. |
61314-57-6 |
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Molecular Formula |
C10H12N2OS |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-3,4-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C10H12N2OS/c1-5-6(2)12-13-9(5)10-7(3)11-8(4)14-10/h1-4H3 |
InChI Key |
GNGYIVSUNALQMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)C2=C(N=C(S2)C)C |
Origin of Product |
United States |
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